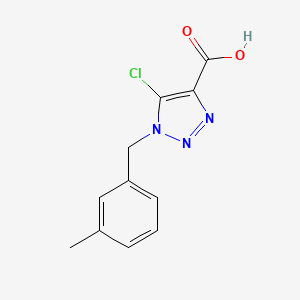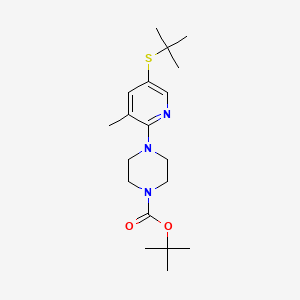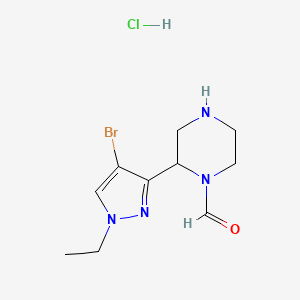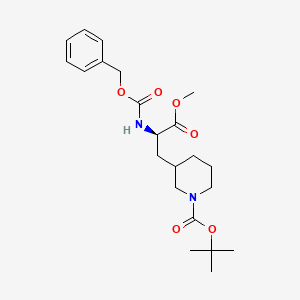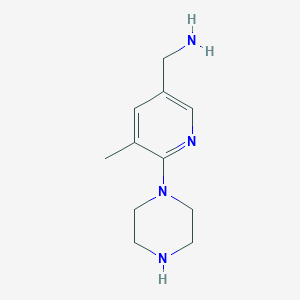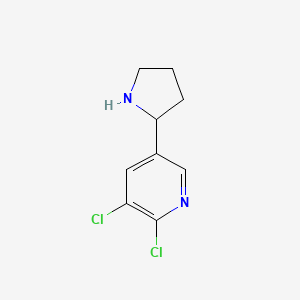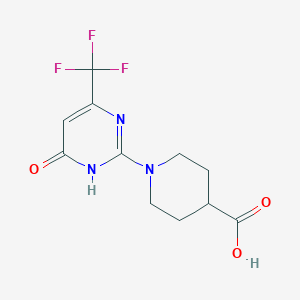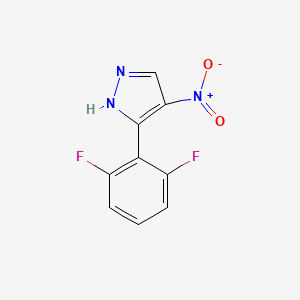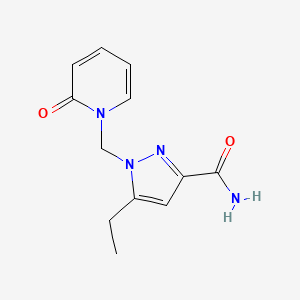
5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-Bromophényl)-3-(4-chlorophényl)-1H-pyrazole est un composé hétérocyclique qui présente à la fois des substituants brome et chlore sur un cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(4-Bromophényl)-3-(4-chlorophényl)-1H-pyrazole implique généralement la réaction de la 4-bromoacétophénone avec la 4-chlorophénylhydrazine en milieu acide pour former l'hydrazone correspondante. Cet intermédiaire est ensuite cyclisé pour former le cycle pyrazole. Les conditions réactionnelles comprennent souvent l'utilisation d'un acide fort tel que l'acide chlorhydrique ou l'acide sulfurique, et la réaction est généralement effectuée à des températures élevées pour assurer une cyclisation complète.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Le choix des solvants, des catalyseurs et des méthodes de purification est également optimisé pour réduire les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(4-Bromophényl)-3-(4-chlorophényl)-1H-pyrazole peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le cycle pyrazole peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent l'hydroxyde de sodium ou le carbonate de potassium dans des solvants polaires comme le diméthylsulfoxyde (DMSO).
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont couramment utilisés.
Réactions de couplage : Des catalyseurs au palladium et des bases telles que la triéthylamine sont généralement utilisés.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers pyrazoles substitués, tandis que les réactions de couplage peuvent produire des composés biaryles.
Applications De Recherche Scientifique
Le 5-(4-Bromophényl)-3-(4-chlorophényl)-1H-pyrazole présente plusieurs applications en recherche scientifique :
Chimie médicinale : Il est utilisé comme élément de base pour la synthèse d'agents pharmaceutiques potentiels, en particulier ceux ciblant les maladies neurologiques et inflammatoires.
Science des matériaux : Le composé est utilisé dans le développement de semi-conducteurs organiques et d'autres matériaux de pointe.
Études biologiques : Il sert de sonde dans les essais biologiques pour étudier les interactions enzymatiques et la liaison aux récepteurs.
Applications industrielles : Le composé est utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action du 5-(4-Bromophényl)-3-(4-chlorophényl)-1H-pyrazole dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à des récepteurs ou à des enzymes spécifiques, modulant ainsi leur activité. Les cibles moléculaires et les voies impliquées peuvent varier, mais comprennent souvent des interactions avec les protéines impliquées dans la transduction du signal et les voies métaboliques.
Mécanisme D'action
The mechanism of action of 5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins involved in signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-Bromophényl)-3-(4-fluorophényl)-1H-pyrazole
- 5-(4-Bromophényl)-3-(4-méthylphényl)-1H-pyrazole
- 5-(4-Chlorophényl)-3-(4-fluorophényl)-1H-pyrazole
Unicité
Le 5-(4-Bromophényl)-3-(4-chlorophényl)-1H-pyrazole est unique en raison de la présence de substituants à la fois brome et chlore, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique. Ce double motif de substitution peut améliorer son affinité de liaison à certaines cibles biologiques et améliorer sa stabilité dans divers environnements chimiques.
Propriétés
Formule moléculaire |
C15H10BrClN2 |
|---|---|
Poids moléculaire |
333.61 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-5-(4-chlorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C15H10BrClN2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) |
Clé InChI |
LXEVWDAFBSPXPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
